2-(Diphenylphosphoryl)butanedioyl diazide
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Overview
Description
2-(Diphenylphosphoryl)butanedioyl diazide is a chemical compound that features a diazide functional group attached to a butanedioyl backbone, with diphenylphosphoryl groups attached to the nitrogen atoms
Preparation Methods
The synthesis of 2-(Diphenylphosphoryl)butanedioyl diazide typically involves the reaction of diphenylphosphoryl chloride with sodium azide in an appropriate solvent such as acetone. This reaction proceeds under mild conditions and yields the desired diazide compound in high purity . Industrial production methods may involve scaling up this reaction using continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(Diphenylphosphoryl)butanedioyl diazide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide groups can be replaced by nucleophiles such as amines, leading to the formation of phosphoramidates.
Curtius Rearrangement: This compound can undergo the Curtius rearrangement to form isocyanates, which can further react to form urethanes or amides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include ammonia, various amines, and carboxylic acids. The major products formed from these reactions are phosphoramidates, urethanes, and amides .
Scientific Research Applications
2-(Diphenylphosphoryl)butanedioyl diazide has several applications in scientific research:
Biology: The compound’s ability to form stable azides makes it useful in bioconjugation techniques, where it can be used to label biomolecules.
Industry: The compound’s unique reactivity is exploited in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Diphenylphosphoryl)butanedioyl diazide exerts its effects involves the formation of reactive intermediates such as acyl azides and isocyanates. These intermediates can then react with nucleophiles to form stable products. The molecular targets and pathways involved include the nucleophilic attack on the phosphorus atom, leading to the formation of mixed anhydrides and subsequent nucleophilic substitution .
Comparison with Similar Compounds
2-(Diphenylphosphoryl)butanedioyl diazide can be compared with other similar compounds such as diphenylphosphoryl azide and other diazides. While diphenylphosphoryl azide is widely used in organic synthesis for similar purposes, this compound offers unique reactivity due to its butanedioyl backbone, which can provide additional functionalization opportunities .
Similar compounds include:
Diphenylphosphoryl azide: Used in peptide synthesis and Curtius rearrangement.
Diazomethane: A simpler diazide used in various organic reactions.
Properties
CAS No. |
62474-56-0 |
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Molecular Formula |
C16H13N6O3P |
Molecular Weight |
368.29 g/mol |
IUPAC Name |
2-diphenylphosphorylbutanedioyl diazide |
InChI |
InChI=1S/C16H13N6O3P/c17-21-19-15(23)11-14(16(24)20-22-18)26(25,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2 |
InChI Key |
BHYRNEGKDVVXMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(CC(=O)N=[N+]=[N-])C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
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